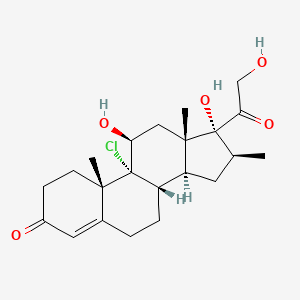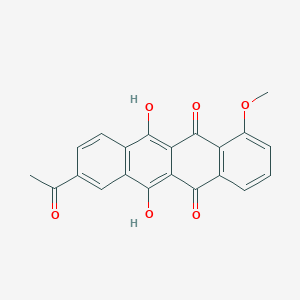
Levomepromazine Sulfone N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Levomepromazine Sulfone N-Oxide can be synthesized through the oxidation of Levomepromazine. One common method involves the use of aqueous nitrous acid as the oxidizing agent. This reaction is typically carried out at room temperature and results in the formation of diastereoisomeric products . The reaction conditions can be varied to optimize the yield and purity of the desired product.
Industrial Production Methods
The use of solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques can help in the purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Levomepromazine Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation from Levomepromazine.
Reduction: Potential reduction reactions to revert to Levomepromazine or other intermediates.
Substitution: Possible substitution reactions involving functional groups on the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Aqueous nitrous acid is commonly used for oxidation.
Reducing Agents: Various reducing agents can be employed for reduction reactions, depending on the desired outcome.
Major Products Formed
The major product formed from the oxidation of Levomepromazine is this compound. Other potential products include various sulfoxide and N-oxide metabolites .
Aplicaciones Científicas De Investigación
Levomepromazine Sulfone N-Oxide has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with various receptors.
Mecanismo De Acción
Levomepromazine Sulfone N-Oxide exerts its effects by interacting with multiple molecular targets, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . This multi-receptor binding profile contributes to its diverse pharmacological effects, such as sedation, antiemesis, and analgesia .
Comparación Con Compuestos Similares
Similar Compounds
Thioridazine Sulfoxide: Another phenothiazine derivative with similar oxidation pathways and pharmacological properties.
Chlorpromazine Sulfoxide: Shares structural similarities and undergoes similar oxidation reactions.
Promethazine Sulfoxide: Another phenothiazine sulfoxide with comparable chemical and pharmacological characteristics.
Uniqueness
Levomepromazine Sulfone N-Oxide is unique due to its specific receptor binding profile and the formation of diastereoisomeric products during oxidation .
Propiedades
Fórmula molecular |
C19H24N2O4S |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
(2S)-3-(2-methoxy-5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H24N2O4S/c1-14(13-21(2,3)22)12-20-16-7-5-6-8-18(16)26(23,24)19-10-9-15(25-4)11-17(19)20/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 |
Clave InChI |
UUOHRDSNBFFKHG-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |
SMILES canónico |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)











